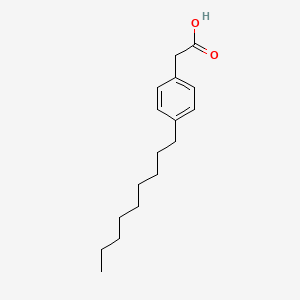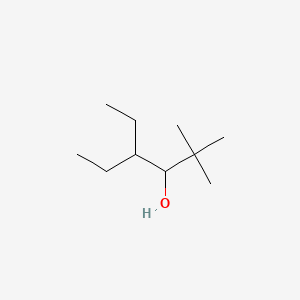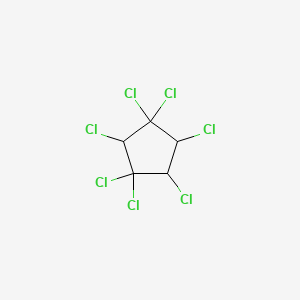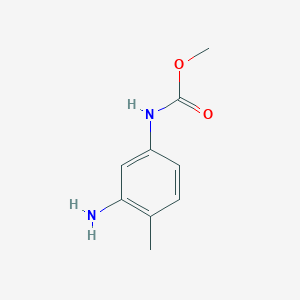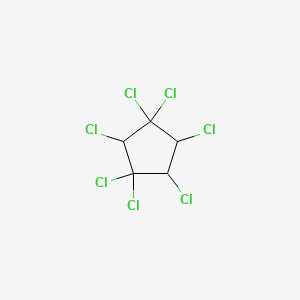
Methyl N-(2,2-dichloroethenyl)benzenecarboximidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2,2-dichloroethenyl)benzenecarboximidate is an organic compound with a complex structure that includes a benzenecarboximidate group and a dichloroethenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,2-dichloroethenyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maintain product quality and yield.
化学反応の分析
Types of Reactions
Methyl N-(2,2-dichloroethenyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace the dichloroethenyl group, forming new compounds with different functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学的研究の応用
Methyl N-(2,2-dichloroethenyl)benzenecarboximidate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of Methyl N-(2,2-dichloroethenyl)benzenecarboximidate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some compounds similar to Methyl N-(2,2-dichloroethenyl)benzenecarboximidate include:
- Methyl benzimidate hydrochloride
- Permethrin
- Beta-cyfluthrin
Uniqueness
This compound is unique due to its specific structural features, such as the dichloroethenyl group and the benzenecarboximidate moiety. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64528-23-0 |
|---|---|
分子式 |
C10H9Cl2NO |
分子量 |
230.09 g/mol |
IUPAC名 |
methyl N-(2,2-dichloroethenyl)benzenecarboximidate |
InChI |
InChI=1S/C10H9Cl2NO/c1-14-10(13-7-9(11)12)8-5-3-2-4-6-8/h2-7H,1H3 |
InChIキー |
QOABUTHGTDWTTN-UHFFFAOYSA-N |
正規SMILES |
COC(=NC=C(Cl)Cl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


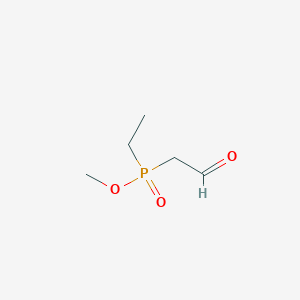
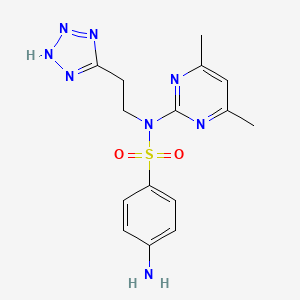
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)



